molecular formula C8H8ClNO2 B8801047 5-Chloro-1,3-dimethyl-2-nitrobenzene

5-Chloro-1,3-dimethyl-2-nitrobenzene

Cat. No.: B8801047
M. Wt: 185.61 g/mol
InChI Key: IRVUFOGXUJFQDK-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 2-position, chlorine at the 5-position, and methyl groups at the 1- and 3-positions. This structure confers unique electronic and steric properties, influencing its reactivity, physical characteristics, and applications in organic synthesis and analytical chemistry.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-1,3-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3

InChI Key

IRVUFOGXUJFQDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

  • 1,3-Dimethyl-2-nitrobenzene : Lacks the chlorine substituent but shares the nitro and methyl groups. This compound is used as a surrogate in pesticide analysis via gas chromatography .
  • 1-Chloro-3-nitrobenzene : Contains nitro and chlorine groups but lacks methyl substituents. Its molecular weight (157.55 g/mol) is lower due to the absence of methyl groups .
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde : A heterocyclic analog with a pyrazole ring, chloro, and methyl groups. Melting point: 78–79°C .
  • 5-Chloro-2-methyl-1,3-dinitrobenzene : Features two nitro groups, increasing reactivity and molecular weight compared to the target compound .

Table 1: Structural Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications
5-Chloro-1,3-dimethyl-2-nitrobenzene Cl (5), CH₃ (1,3), NO₂ (2) ~185.6 (estimated) Organic synthesis, surrogates
1,3-Dimethyl-2-nitrobenzene CH₃ (1,3), NO₂ (2) 151.16 Pesticide analysis surrogate
1-Chloro-3-nitrobenzene Cl (1), NO₂ (3) 157.55 Intermediate in dyestuffs
5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde Cl, CH₃, CHO 158.58 Pharmaceutical intermediates

Physical Properties

  • Melting Points : Methyl and nitro groups generally increase melting points due to enhanced intermolecular forces. For example, 5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde melts at 78–79°C , while 1-Chloro-3-nitrobenzene has a higher melting point (44–46°C) due to symmetry . The target compound’s melting point is likely intermediate but requires experimental confirmation.
  • Solubility : Chloro and nitro groups reduce solubility in polar solvents; methyl groups may slightly offset this via hydrophobic interactions.

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